molecular formula C23H24N4O2 B7706458 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

Cat. No.: B7706458
M. Wt: 388.5 g/mol
InChI Key: OPHDPIHYTXMYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product. The product is then purified by recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The synthesis of this compound involves a series of reactions including condensation, hydrolysis, cyclization, and substitution . The final compound is yielded with good yield under tetrahydrofuran solvent medium .

Properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-5-12-27-22-18(14-16-11-10-15(2)13-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHDPIHYTXMYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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